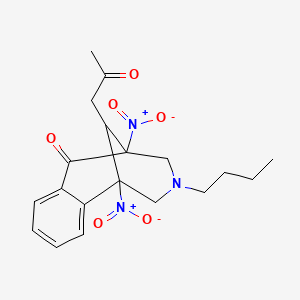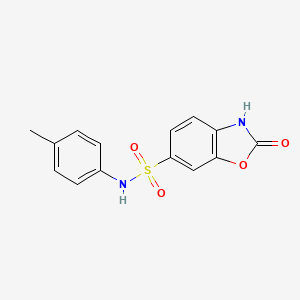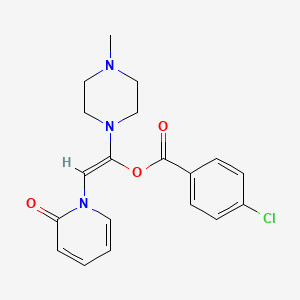![molecular formula C19H24INO2 B11088671 N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide is a synthetic organic compound that features a unique adamantane moiety linked to an ethyl chain and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide typically involves the following steps:
Formation of the Adamantyloxy Intermediate: The adamantane moiety is first functionalized to introduce an oxygen atom, forming an adamantyloxy group.
Ethylation: The adamantyloxy group is then linked to an ethyl chain through an ether bond.
Iodination of Benzamide: The benzamide group is iodinated at the para position using iodine or an iodinating reagent.
Coupling Reaction: The adamantyloxyethyl intermediate is coupled with the iodinated benzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the adamantane moiety or the benzamide group.
Hydrolysis: The ether bond linking the adamantyloxy group to the ethyl chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives of the adamantane or benzamide groups.
Reduction: Formation of reduced derivatives, potentially altering the functional groups on the benzamide or adamantane moieties.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving iodine-containing compounds.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity. The iodinated benzamide group can participate in various interactions, including hydrogen bonding and halogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide
- N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The adamantane moiety also provides a distinct structural feature that can enhance the compound’s stability and binding properties compared to similar compounds without this group.
Properties
Molecular Formula |
C19H24INO2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C19H24INO2/c20-17-3-1-16(2-4-17)18(22)21-5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22) |
InChI Key |
XELCTDXNPJHJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B11088590.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11088595.png)

![N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
![2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11088620.png)

![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088626.png)
![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)
![2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide](/img/structure/B11088642.png)
![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-](/img/structure/B11088659.png)

